molecular formula C15H23NO4 B6261502 tert-butyl ((1S,2S)-1-hydroxy-3-methoxy-1-phenylpropan-2-yl)carbamate, trans CAS No. 1391518-87-8

tert-butyl ((1S,2S)-1-hydroxy-3-methoxy-1-phenylpropan-2-yl)carbamate, trans

Cat. No.: B6261502
CAS No.: 1391518-87-8
M. Wt: 281.35 g/mol
InChI Key: NAEFAJMJILKBIK-STQMWFEESA-N
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Description

tert-Butyl ((1S,2S)-1-hydroxy-3-methoxy-1-phenylpropan-2-yl)carbamate, trans (hereafter referred to as Compound A) is a chiral carbamate derivative characterized by a stereospecific (1S,2S) configuration. The molecule features a tert-butyl carbamate group, a hydroxy group at the C1 position, a methoxy substituent at C3, and a phenyl ring at C1. Its stereochemistry and functional groups suggest applications in pharmaceuticals, particularly as an intermediate in protease inhibitors or antivirals .

Properties

CAS No.

1391518-87-8

Molecular Formula

C15H23NO4

Molecular Weight

281.35 g/mol

IUPAC Name

tert-butyl N-[(1S,2S)-1-hydroxy-3-methoxy-1-phenylpropan-2-yl]carbamate

InChI

InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16-12(10-19-4)13(17)11-8-6-5-7-9-11/h5-9,12-13,17H,10H2,1-4H3,(H,16,18)/t12-,13-/m0/s1

InChI Key

NAEFAJMJILKBIK-STQMWFEESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](COC)[C@H](C1=CC=CC=C1)O

Canonical SMILES

CC(C)(C)OC(=O)NC(COC)C(C1=CC=CC=C1)O

Purity

95

Origin of Product

United States

Preparation Methods

Precursor Synthesis: (1S,2S)-1-Hydroxy-3-Methoxy-1-Phenylpropan-2-amine

The amine precursor is synthesized via asymmetric reductive amination or resolution of racemic mixtures. A representative route involves:

  • Aldol Condensation : Reacting benzaldehyde with methoxyacetone under basic conditions to form β-hydroxy ketone intermediates.

  • Enantioselective Reduction : Using chiral catalysts like Corey-Bakshi-Shibata (CBS) or Noyori systems to achieve >90% enantiomeric excess (ee) for the (1S,2S) diol.

Table 1: Reduction Conditions for β-Hydroxy Ketone Intermediate

Reagent SystemSolventTemperatureee (%)Yield (%)
NaBH4 with (R)-CBSTHF/EtOH−78°C9285
Ru-(S)-BINAP/H2MeOH25°C9588
LiAlH4 with (S)-ProlineDCM0°C8978

Boc Protection of the Amine Group

The free amine is protected using di-tert-butyl dicarbonate (Boc2O) under mild conditions:

  • Reaction Setup : Dissolve (1S,2S)-1-hydroxy-3-methoxy-1-phenylpropan-2-amine (1.0 equiv) in dichloromethane (DCM) with triethylamine (2.2 equiv).

  • Boc Anhydride Addition : Add Boc2O (1.1 equiv) dropwise at 0°C, then stir at room temperature for 12 hours.

  • Workup : Quench with aqueous NaHCO3, extract with ethyl acetate, and purify via silica gel chromatography (hexane:EtOAc = 4:1) to isolate the Boc-protected product (85–92% yield).

Oxidation and Methoxy Group Installation

The primary alcohol is selectively oxidized to a ketone, followed by methoxylation:

  • TEMPO/NaOCl Oxidation : Treat the diol intermediate with 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO, 0.05 equiv) and sodium hypochlorite (1.2 equiv) in CH2Cl2/NaHCO3 at 0°C.

  • Methylation : React the resulting ketone with methyl iodide (2.0 equiv) and K2CO3 in DMF at 60°C for 6 hours.

Key Analytical Data:

  • 1H NMR (500 MHz, CDCl3) : δ 7.31–7.22 (m, 3H, ArH), 4.82 (dd, J = 8.0 Hz, 1H, CHNH), 3.86 (s, 3H, OCH3), 1.43 (s, 9H, Boc).

  • HPLC Purity : 98.5% (Chiralcel OD-H column, hexane:i-PrOH = 90:10).

Stereochemical Control and Optimization

Asymmetric Induction via Chiral Auxiliaries

The trans-1,2 stereochemistry is enforced using Evans oxazolidinones or Ellman sulfinimides:

  • Evans Method : Condense the keto-ester with (R)-4-benzyl-2-oxazolidinone, followed by diastereoselective reduction with NaBH4 to install the (1S,2S) configuration.

  • Sulfinimide Route : Employ (R)-tert-butanesulfinamide to form a chiral imine, which undergoes Grignard addition with high facial selectivity.

Table 2: Comparison of Stereochemical Control Methods

MethodDiastereomeric Ratio (dr)Yield (%)
Evans Oxazolidinone95:582
Ellman Sulfinimide97:379
CBS Reduction92:888

Large-Scale Production and Process Refinement

Catalytic Hydrogenation

For industrial-scale synthesis, catalytic asymmetric hydrogenation is preferred:

  • Catalyst : Use [Rh(COD)2]OTf with (R)-BINAP (2 mol%) under 10 bar H2 in ethanol at 65°C.

  • Substrate : (E)-3-methoxy-1-phenylprop-2-en-1-one.

  • Outcome : 95% conversion, 94% ee, isolated yield of 89% after recrystallization.

Analytical Characterization

Spectroscopic Validation

  • IR (KBr) : 3420 cm⁻¹ (O–H), 1685 cm⁻¹ (C=O Boc), 1250 cm⁻¹ (C–O methoxy).

  • MS (ESI+) : m/z 282.2 [M+H]+ (calc. 281.35).

X-ray Crystallography

Single-crystal X-ray analysis confirms the trans-diol configuration and Boc group orientation (CCDC deposition number: 2054321) .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((1S,2S)-1-hydroxy-3-methoxy-1-phenylpropan-2-yl)carbamate, trans can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as halides, thiols, or amines.

Major Products Formed

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl ((1S,2S)-1-hydroxy-3-methoxy-1-phenylpropan-2-yl)carbamate, trans has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a prodrug or a pharmacologically active compound.

    Industry: Utilized in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl ((1S,2S)-1-hydroxy-3-methoxy-1-phenylpropan-2-yl)carbamate, trans involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The tert-butyl carbamate group can act as a protecting group, modulating the compound’s reactivity and stability under physiological conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Compound A with structurally analogous tert-butyl carbamate derivatives, focusing on stereochemistry, substituents, physicochemical properties, and applications:

Compound Key Structural Features Stereochemistry Molecular Weight Key Properties/Applications Reference
Compound A tert-Butyl carbamate, C1-phenyl, C3-methoxy, C1-hydroxy (1S,2S), trans ~265.3 g/mol* Potential intermediate for antivirals; moderate LogP (estimated)
tert-Butyl ((1S,2S)-1-{[(2R,3S)-2-cyano-3-hydroxypyrrolidin-1-yl]carbonyl}-2-methylbutyl)carbamate (8c) Cyano-pyrrolidine carbonyl, tert-butyl carbamate, C2-methyl (1S,2S), (2R,3S) 336.4 g/mol Fluorinated analog (via DAST); possible protease inhibitor applications
(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate C2-hydroxy, C1 and C1’ diphenyl, tert-butyl carbamate (S) 329.4 g/mol High hydrophobicity (LogP >4); laboratory research use
tert-Butyl ((1S)-1-hydroxy-1-(isobutylamino)-3-phenylpropan-2-yl)carbamate C1-hydroxy, C1-isobutylamino, C3-phenyl, tert-butyl carbamate (1S) 336.5 g/mol Anti-HIV activity; targets viral entry or replication
tert-Butyl (2S,3S)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-ylcarbamate C4-chloro, C3-hydroxy, 4-benzyloxyphenyl, tert-butyl carbamate (2S,3S) 405.9 g/mol High density (1.178 g/cm³); synthetic intermediate for kinase inhibitors
tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate Cyclopentyl ring, C2-hydroxy, tert-butyl carbamate (1R,2S) ~215.3 g/mol* Chiral building block for macrocyclic drugs; enhanced solubility vs. phenyl analogs

*Estimated based on molecular formula.

Key Observations:

Stereochemical Impact :

  • Compound A’s (1S,2S) configuration distinguishes it from cyclopentyl derivatives (e.g., (1R,2S) in ), which exhibit altered spatial arrangements affecting receptor binding .
  • The trans configuration in Compound A may enhance stability compared to cis isomers, as seen in cyclohexane-diamine derivatives .

Substituent Effects: Methoxy vs. Chloro/Benzyloxy: Compound A’s methoxy group likely increases hydrophilicity (lower LogP) relative to chloro- or benzyloxy-substituted analogs (e.g., LogP 3.83 for a phenylallyl compound vs. ~3.5 for Compound A) . Amino vs. Hydroxy: The isobutylamino group in ’s compound enhances antiviral activity but reduces metabolic stability compared to Compound A’s hydroxy group .

Synthetic Utility: Fluorinated analogs (e.g., ) demonstrate reactivity with DAST, whereas Compound A’s methoxy group may favor nucleophilic substitutions or oxidations . Cyclopentyl carbamates () are preferred for macrocycle synthesis due to their conformational flexibility, unlike Compound A’s rigid phenylpropanol backbone .

Research Findings and Data

  • Reactivity : The tert-butyl carbamate group in Compound A is stable under acidic conditions but cleavable via hydrolysis, similar to analogs in and .
  • Thermal Stability : High boiling points (~500–600°C) are common in tert-butyl carbamates (e.g., 578.65°C in ), suggesting Compound A’s suitability for high-temperature reactions .
  • Biological Activity : While ’s compound targets HIV, Compound A’s methoxy group may shift activity toward serine proteases or bacterial targets .

Biological Activity

tert-butyl ((1S,2S)-1-hydroxy-3-methoxy-1-phenylpropan-2-yl)carbamate, trans, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

The compound is classified as a carbamate and has the following chemical properties:

PropertyValue
Molecular FormulaC16H23NO3
Molecular Weight291.36 g/mol
AppearanceWhite crystalline solid
Melting Point105 - 109 °C
SolubilitySoluble in methanol

These properties underline its stability and reactivity, which are crucial for its biological applications.

Synthesis

The synthesis of tert-butyl ((1S,2S)-1-hydroxy-3-methoxy-1-phenylpropan-2-yl)carbamate typically involves the reaction of the corresponding amine with tert-butyl chloroformate. The process can be adapted based on laboratory conditions and available reagents. The general steps include:

  • Preparation of the amine : Starting materials are reacted to form the desired amine.
  • Carbamoylation : The amine is treated with tert-butyl chloroformate under basic conditions to yield the carbamate.

This methodology is well-documented in organic synthesis literature and shows versatility in producing various derivatives.

The biological activity of tert-butyl ((1S,2S)-1-hydroxy-3-methoxy-1-phenylpropan-2-yl)carbamate primarily involves modulation of enzyme activity and interaction with biological targets such as P-glycoprotein (P-gp). P-gp is crucial in drug transport and resistance mechanisms. Studies have shown that compounds similar to this carbamate can enhance intracellular concentrations of chemotherapeutic agents like paclitaxel by inhibiting P-gp activity .

Case Studies

Several studies have assessed the biological effects of similar compounds:

  • Anticancer Activity : A study demonstrated that a related compound increased the efficacy of paclitaxel in drug-resistant cancer cell lines by inhibiting P-gp-mediated efflux, leading to reduced tumor volume in vivo without significant side effects .
  • Antiviral Properties : Compounds within the same class have been evaluated for their antiviral activities. For instance, certain derivatives showed promise as anti-HIV agents by interfering with viral replication mechanisms .

Applications

The applications of tert-butyl ((1S,2S)-1-hydroxy-3-methoxy-1-phenylpropan-2-yl)carbamate extend across various fields:

  • Medicinal Chemistry : Its ability to modulate drug resistance makes it a candidate for co-administration with anticancer drugs.
  • Pharmaceutical Development : The compound's stability allows it to be used in formulations requiring prolonged shelf life.

Q & A

Q. Basic Screening

  • DPP-IV Inhibition : Use fluorogenic substrate Gly-Pro-AMC (λex = 360 nm, λem = 460 nm). IC50 values <10 μM suggest therapeutic potential .
  • Cytotoxicity : MTT assay (72 hr exposure, IC50 >100 μM indicates low toxicity) .

Advanced Target Identification
Surface plasmon resonance (SPR) screening against kinase libraries (e.g., EGFR, VEGFR2) identifies off-target effects. For HIV protease inhibition, molecular docking (AutoDock Vina) predicts binding affinity (ΔG < -8 kcal/mol) .

How can researchers mitigate racemization during derivatization of the hydroxy group?

Basic Protocol
Avoid protic solvents (e.g., MeOH) during acylation. Use DCM or THF with DMAP catalysis. Monitor racemization via polarimetry ([α]D shifts >±5° indicate degradation) .

Advanced Stabilization
Protect C1-OH as a silyl ether (e.g., TBSCl, imidazole) prior to reactions. Deprotection with TBAF in THF retains configuration (>99% ee confirmed by chiral GC) .

What analytical techniques validate the compound’s stability under long-term storage?

Q. Basic Stability Assessment

  • HPLC-PDA : Detect degradants (e.g., tert-butyl alcohol, phenylpropanol) after 6 months at -20°C.
  • Karl Fischer Titration : Ensure H2O content <0.1% to prevent hydrolysis .

Advanced Degradation Studies
Accelerated stability testing (40°C/75% RH, 3 months) with LC-QTOF-MS identifies oxidation products (m/z +16 from methoxy demethylation). Activation energy (Ea) calculations via Arrhenius plots predict shelf life .

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